Nepheline syenite

Description

Properties

CAS No. |

37244-96-5 |

|---|---|

Molecular Formula |

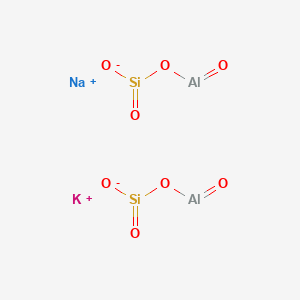

Al2KNaO8Si2 |

Molecular Weight |

300.22 g/mol |

IUPAC Name |

potassium;sodium;oxido-oxo-oxoalumanyloxysilane |

InChI |

InChI=1S/2Al.K.Na.2O3Si.2O/c;;;;2*1-4(2)3;;/q4*+1;2*-2;; |

InChI Key |

MIIFSAFUFQUZOI-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)O[Al]=O.[O-][Si](=O)O[Al]=O.[Na+].[K+] |

Canonical SMILES |

[O-][Si](=O)O[Al]=O.[O-][Si](=O)O[Al]=O.[Na+].[K+] |

Other CAS No. |

37244-96-5 |

Pictograms |

Irritant |

Synonyms |

nepheline syenite |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Geochemical Characteristics of Nepheline Syenite Deposits

Authored for: Geochemists, Petrologists, and Economic Geologists

Introduction

Nepheline syenites are a distinctive group of intrusive igneous rocks characterized by their silica-undersaturated and alkali-rich composition.[1] Geochemically, this means they are devoid of primary quartz and are rich in alkali elements, with Na₂O + K₂O concentrations often exceeding 10 wt%.[1] These rocks are primarily composed of nepheline (a feldspathoid mineral) and alkali feldspar.[2] Petrologically, they represent evolved magmas that have undergone significant differentiation processes.

Nepheline syenite deposits are typically found in specific tectonic settings, most commonly associated with continental rifts, intraplate hotspots, and post-orogenic extensional environments.[1] Their parental magmas are generally understood to originate from low-degree partial melting of an enriched mantle source.[3] The unique chemical makeup of these rocks, particularly their high alumina and alkali content, makes them a valuable industrial mineral, primarily for the glass and ceramics industries.[4][5][6] This guide provides an in-depth overview of the key geochemical characteristics, petrogenesis, and analytical methodologies pertinent to the study of this compound deposits.

Mineralogy and Petrology

The mineral assemblage of this compound is a direct reflection of its bulk-rock geochemistry. The rocks are typically medium- to coarse-grained and resemble granite in appearance.[2]

-

Essential Minerals: The defining minerals are nepheline ((Na,K)AlSiO₄) and alkali feldspar (typically orthoclase and/or albite, often as perthite).[7]

-

Mafic Minerals: Common mafic constituents, which are generally low in abundance (<5%), include alkali-amphiboles (e.g., arfvedsonite) and alkali-pyroxenes (e.g., aegirine-augite).[1][2] Biotite is also frequently present.[7]

-

Accessory Minerals: A wide range of accessory minerals can be present and are often carriers of key trace elements. These include zircon, apatite, titanite, magnetite, ilmenite, and sodalite.[1][8] In some complexes, minerals enriched in Rare Earth Elements (REE), such as eudialyte, can be significant.[9]

Geochemical Characteristics

The geochemistry of nepheline syenites provides critical insights into their source, magmatic evolution, and tectonic setting.

Major Element Geochemistry

| Major Oxide | Typical Concentration (wt%) | Geochemical Significance |

| SiO₂ | 52 - 61% | Silica-undersaturated nature; absence of quartz.[6][10] |

| Al₂O₃ | 16 - 24% | High alumina content is key for industrial applications.[2][6][10] |

| Na₂O | 8 - 10% | Contributes to high total alkali content; fluxing agent in glass.[2][6] |

| K₂O | 4 - 8% | Contributes to high total alkali content.[2][6] |

| Fe₂O₃ (total) | 1 - 5% | Low iron content is critical for glass-grade deposits.[11] |

| CaO | < 3% | Generally low, reflecting minimal plagioclase fractionation.[12] |

| MgO | < 1% | Low concentration indicates an evolved, fractionated magma.[7] |

Table 1: Typical major element composition of nepheline syenites.

Trace and Rare Earth Element (REE) Geochemistry

Trace element patterns are powerful tools for deciphering the petrogenesis of nepheline syenites.

-

Trace Elements: These rocks are characteristically enriched in Large Ion Lithophile Elements (LILE), such as Ba and Sr, and High Field Strength Elements (HFSE), including Zr, Nb, and Y.[3] However, depletion in certain HFSEs like Nb and Ti can signify crustal contamination or inheritance from a subduction-modified mantle source.[7]

-

Rare Earth Elements (REE): Chondrite-normalized REE patterns typically show strong enrichment in Light REE (LREE) over Heavy REE (HREE).[3][7] This fractionation suggests the magma originated from a source with residual garnet.[7] Europium (Eu) anomalies can be variable; a positive Eu anomaly may suggest the accumulation of feldspar, while a negative anomaly indicates its removal through fractional crystallization.[7][9]

| Element Group | Characteristic Signature | Petrogenetic Implication |

| LILE (e.g., Ba, Sr, Rb) | Enriched | Indicates an enriched mantle source or crustal assimilation. |

| HFSE (e.g., Zr, Nb, Ta, Hf) | Generally enriched; negative Nb, Ti anomalies can occur. | Enrichment points to an alkaline magma source; negative anomalies suggest subduction influence or crustal input.[7] |

| LREE (e.g., La, Ce) | Strongly enriched relative to HREE. | Suggests low-degree partial melting of a garnet-bearing mantle source.[3] |

| HREE (e.g., Yb, Lu) | Depleted patterns. | Consistent with garnet or amphibole in the mantle source residue. |

Table 2: Summary of characteristic trace and rare earth element signatures.

Petrogenesis and Formation

The formation of this compound magma is a multi-stage process involving mantle melting and subsequent crustal-level differentiation. The prevailing model suggests that the parent magma is a basanitic or alkali basalt melt generated by a low degree of partial melting of a metasomatically enriched sub-continental lithospheric mantle.[3] This process is often associated with continental rifting, which allows for the ascent of these deep-seated magmas.

Once formed, the parental magma undergoes extensive fractional crystallization . The removal of early-forming minerals (like olivine and pyroxene) progressively enriches the residual melt in alkalis and aluminum while depleting it in silica, leading it towards a this compound composition.[1][7] Assimilation of crustal rocks, particularly carbonate wall rocks, can also influence the magma's evolution.[1]

Caption: Simplified petrogenetic pathway for this compound formation.

Experimental Protocols and Methodologies

A comprehensive geochemical characterization of this compound requires a suite of modern analytical techniques.

-

Sample Preparation: Rock samples are first crushed using a jaw crusher and then powdered to a fine, homogeneous consistency (typically <200 mesh) in an agate or tungsten carbide mill to avoid contamination.[1][9]

-

Whole-Rock Geochemistry: Major and trace element concentrations are primarily determined using a combination of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[1] For this analysis, powdered samples are fused into a glass bead using a lithium borate (LiBO₂/Li₂B₄O₇) flux, which is then dissolved in dilute nitric acid.[1]

-

Mineral Chemistry: The precise chemical composition of individual mineral grains is determined in-situ on polished thin sections using an Electron Probe Microanalyzer (EPMA).[1] This technique is crucial for understanding mineral zoning and the distribution of elements between different phases.

-

Petrographic Analysis: Standard petrographic techniques, including optical microscopy and Scanning Electron Microscopy (SEM), are used to identify minerals, describe rock textures, and understand the crystallization sequence.[1]

Caption: Typical analytical workflow for geochemical analysis of this compound.

Economic and Industrial Significance

The specific geochemical properties of this compound—high alumina and alkali content, and low iron—make it a highly desirable raw material for several industries.[2]

-

Glass Manufacturing: It acts as a powerful flux, lowering the melting temperature of the glass batch. This reduces energy consumption and production costs.[5][6] The high alumina content improves the thermal stability and scratch resistance of the final glass product.[6]

-

Ceramics: In ceramics, it serves as a vitrifying agent, promoting the formation of a glassy phase at lower firing temperatures, which increases the mechanical strength of the ceramic body.[4][6]

-

Fillers and Extenders: Finely ground this compound is used as a functional filler in paints, plastics, and coatings due to its brightness, chemical inertness, and low refractive index.[5][13]

Commercial viability depends on a deposit's chemical purity (especially low levels of mafic, iron-bearing minerals), grain size, and proximity to markets.[2]

Conclusion

This compound deposits are the product of specific petrogenetic processes, typically involving low-degree melting of an enriched mantle source followed by extensive fractional crystallization in extensional tectonic settings. Their geochemistry is uniquely defined by silica-undersaturation, enrichment in alkalis, alumina, LILEs, and LREEs. A thorough understanding of these geochemical characteristics, obtained through a systematic analytical workflow, is essential for constraining their origin, tectonic significance, and economic potential as a critical industrial mineral.

References

- 1. academic.oup.com [academic.oup.com]

- 2. resources.nsw.gov.au [resources.nsw.gov.au]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Everything About Nepheline [b2bmineral.com]

- 6. angpacmin.com [angpacmin.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound complexes: Topics by Science.gov [science.gov]

- 9. msaweb.org [msaweb.org]

- 10. researchgate.net [researchgate.net]

- 11. journalssystem.com [journalssystem.com]

- 12. njg.geologi.no [njg.geologi.no]

- 13. One moment, please... [scholarlinkinstitute.org]

A Technical Guide to the Mineralogical Composition of Nepheline Syenite Intrusions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mineralogical composition of nepheline syenite intrusions. It is designed to serve as a key resource for researchers, scientists, and professionals in drug development who may encounter these unique rock types in their work, particularly in the context of sourcing raw materials or understanding potential elemental compositions. This guide delves into the constituent minerals, their typical abundances, and the analytical methods used for their characterization.

This compound is a holocrystalline plutonic igneous rock predominantly composed of nepheline and alkali feldspar.[1][2] These rocks are characteristically silica-undersaturated, meaning they are devoid of quartz.[1][3] Their appearance is often similar to granite, typically presenting as pale-colored, grey, or pink, though darker green varieties exist.[1] The fine-grained extrusive equivalent of this compound is phonolite.[1]

The formation of this compound is generally associated with low degrees of partial melting in the Earth's mantle and is often found in continental rift zones, ocean islands, and above subduction zones.[4] These magmas are enriched in alkali and incompatible elements.[1]

Core Mineralogical Composition

The mineralogy of this compound intrusions can be broadly categorized into primary essential minerals, accessory minerals, and secondary alteration products.

Primary Essential Minerals: These are the fundamental constituents that define the rock type.

-

Alkali Feldspar: This is a dominant mineral group in nepheline syenites, typically represented by orthoclase, microcline, and albite.[1][2] These feldspars are often intergrown, forming perthitic textures.[1] The specific composition can vary, with some intrusions being richer in potassium feldspar and others in sodium feldspar.[1]

-

Nepheline: As the namesake mineral, nepheline is a feldspathoid and a key indicator of the silica-undersaturated nature of the magma.[1] It is a sodium-potassium aluminosilicate.

-

Mafic Minerals: The common dark-colored minerals include clinopyroxenes (such as aegirine-augite), amphiboles (like hornblende or arfvedsonite), and biotite.[1][2] The presence and abundance of these minerals contribute to the color variations observed in nepheline syenites.

Accessory Minerals: These minerals are present in smaller quantities but can be significant indicators of the magma's geochemistry and potential economic value.

-

Common Accessories: Magnetite, ilmenite, apatite, and titanite (sphene) are frequently observed.[1]

-

Less Common and Rare Minerals: Zircon can be present, though it is often rare.[1] Other accessory minerals may include sodalite, cancrinite, fluorite, and melanite garnet.[1][4] In some specialized intrusions, minerals rich in rare earth elements (REE), zirconium, and other incompatible elements can be concentrated.[1]

Secondary Alteration Products: These minerals form due to the alteration of primary minerals by later-stage hydrothermal fluids or weathering processes.

-

Nepheline Alteration: Nepheline is particularly susceptible to alteration and can be replaced by minerals such as natrolite, cancrinite, and sodalite.[1]

-

Mafic Mineral Alteration: Pyroxenes and amphiboles can alter to chlorite and opaque minerals.[3]

Quantitative Mineralogical Data

The modal proportions of the primary minerals in nepheline syenites can vary between different intrusions. The following table summarizes typical quantitative data from various sources.

| Mineral | Typical Abundance (Volume %) | Reference |

| Alkali Feldspar (Albite + Microcline/Orthoclase) | 66 - 77% | [3] |

| Nepheline | 20 - 30% | [3] |

| Mafic Minerals (Pyroxene, Amphibole, Biotite) | < 5% | [3] |

| Turkish this compound | [5] | |

| Nepheline | 35.42% | [5] |

| Albite | 28.85% | [5] |

| Potassium Feldspar | 29.72% | [5] |

| Egyptian this compound | [6] | |

| Perthitic Orthoclase and Albite | 50 - 70% | [6] |

| Nepheline | 15 - 25% | [6] |

| Hornblende | 4 - 6% | [6] |

| Sakharjok Intrusion, Russia | [7] | |

| Albite | 30 - 40% | [7] |

| Microcline | 20 - 30% | [7] |

| Nepheline | 5 - 25% | [7] |

| Aegirine-hedenbergite and Ferrohastingsite | 30% | [7] |

| Biotite | up to 10% | [7] |

Experimental Protocols for Mineralogical Analysis

The characterization of the mineralogical composition of this compound intrusions relies on a combination of analytical techniques. Detailed methodologies for key experiments are provided below.

Petrographic Analysis (Optical Microscopy)

Objective: To identify minerals, determine their textural relationships, and estimate their modal abundances based on their optical properties.

Methodology:

-

Sample Preparation: A thin section of the this compound rock is prepared. This involves cutting a slice of the rock, mounting it on a glass slide, and grinding it down to a standard thickness of 30 micrometers. The thin section is then polished to ensure optical clarity.

-

Microscopic Examination: The thin section is examined using a polarizing microscope.

-

Plane-Polarized Light (PPL): Observe mineral properties such as color, pleochroism (change in color with rotation), cleavage, and crystal habit.

-

Cross-Polarized Light (XPL): Observe interference colors, birefringence, twinning, and extinction angles. These properties are crucial for identifying different minerals, especially feldspars and pyroxenes.

-

-

Modal Analysis (Point Counting): To quantify the mineral abundances, a point-counting technique is employed. The thin section is moved in a grid pattern on the microscope stage, and the mineral present at each grid intersection is identified and recorded. A sufficient number of points (typically 500-1000) are counted to obtain a statistically representative modal composition.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases (minerals) present in a powdered rock sample.

Methodology:

-

Sample Preparation: A representative sample of the this compound is crushed and then ground into a fine, homogeneous powder (typically to <10 micrometers). This ensures that all crystal orientations are represented in the analysis. The powder is then carefully packed into a sample holder.

-

Instrument Setup: An X-ray diffractometer is used for the analysis. The instrument is calibrated using a standard reference material (e.g., silicon).

-

Data Acquisition: The powdered sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.[4] The typical scanning range for geological samples is from 2° to 70° 2θ.[4]

-

Data Analysis: The resulting X-ray diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and intensities of the diffraction peaks are compared to a database of known mineral diffraction patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the minerals present in the sample.[4]

Electron Microprobe Analysis (EMPA)

Objective: To obtain quantitative chemical compositions of individual mineral grains.

Methodology:

-

Sample Preparation: A polished thin section or a polished block of the rock is prepared. The surface must be perfectly flat and highly polished to ensure accurate analysis.[8] The sample is then coated with a thin layer of carbon to make it electrically conductive.[9]

-

Instrument Setup: An electron microprobe is used. This instrument focuses a high-energy beam of electrons onto a small spot (a few micrometers in diameter) on the mineral surface.

-

Data Acquisition: The electron beam excites the atoms in the mineral, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).

-

Quantitative Analysis: The intensities of the characteristic X-rays from the unknown mineral are compared to those obtained from well-characterized standard materials of known composition under the same analytical conditions.[10] This comparison allows for the calculation of the weight percent of each element present in the mineral grain.

Visualizations

Mineral Assemblage of this compound

Caption: Typical mineral assemblage in this compound intrusions.

Experimental Workflow for Mineralogical Analysis

Caption: Workflow for the comprehensive mineralogical analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Mineral Composition, Igneous Rock | Britannica [britannica.com]

- 3. resources.nsw.gov.au [resources.nsw.gov.au]

- 4. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 5. journalssystem.com [journalssystem.com]

- 6. journalssystem.com [journalssystem.com]

- 7. researchgate.net [researchgate.net]

- 8. jsg.utexas.edu [jsg.utexas.edu]

- 9. geology.sk [geology.sk]

- 10. Electron microprobes | Research Starters | EBSCO Research [ebsco.com]

Petrogenesis of undersaturated alkaline rocks

An In-depth Technical Guide to the Petrogenesis of Undersaturated Alkaline Rocks

Introduction

Undersaturated alkaline rocks are a diverse group of igneous rocks characterized by a deficiency in silica relative to alkalis (Na₂O + K₂O) and aluminum oxide (Al₂O₃). This defining feature prevents the formation of quartz and leads to the crystallization of feldspathoid minerals such as nepheline and leucite. These rocks are of significant interest to researchers and scientists as they provide crucial insights into the processes of magma generation in the Earth's mantle, the evolution of magmas, and the tectonic settings in which they are formed. Their association with deposits of rare earth elements (REE), niobium, and diamonds further enhances their economic importance.

This technical guide provides a comprehensive overview of the petrogenesis of undersaturated alkaline rocks, intended for researchers, scientists, and professionals in the fields of geology and materials science. It covers the primary mechanisms of their formation, their geochemical characteristics, and the analytical techniques used in their study.

Principal Petrogenetic Processes

The formation of undersaturated alkaline rocks is a complex process involving several stages, from partial melting of the mantle to magma differentiation in the crust. The key processes are partial melting, fractional crystallization, and crustal assimilation.

Partial Melting of Mantle Sources

The primary magmas of undersaturated alkaline rocks originate from low-degree partial melting of enriched mantle sources. These source regions are typically located in the asthenosphere or the metasomatized subcontinental lithospheric mantle. The enrichment in incompatible elements, including alkalis, is a crucial prerequisite for the generation of alkaline magmas.

Several factors influence the composition of the initial melt:

-

Low Degree of Partial Melting: Small melt fractions preferentially incorporate incompatible elements, leading to an enrichment of alkalis and other large-ion lithophile elements (LILE) in the resulting magma.

-

Presence of Volatiles: The presence of CO₂ and H₂O in the mantle source can lower the solidus temperature and influence the composition of the melt, promoting the formation of silica-undersaturated magmas.

-

Mantle Metasomatism: The enrichment of the mantle source is often attributed to metasomatism, a process where fluids or melts percolate through the mantle, altering its chemical composition.

Fractional Crystallization

As the primary magma ascends, it undergoes cooling and fractional crystallization, a process where minerals crystallize and are subsequently removed from the melt. This process is a major driver of magmatic differentiation and leads to the wide diversity of undersaturated alkaline rock types. The sequence of mineral crystallization depends on the initial magma composition, pressure, temperature, and volatile content. Early crystallization of mafic minerals like olivine and pyroxene enriches the residual melt in silica and alkalis. In contrast, the fractionation of feldspars can drive the magma towards silica-undersaturation.

Crustal Assimilation

During their ascent and storage in crustal magma chambers, alkaline magmas can interact with and assimilate crustal rocks. This process, known as assimilation-fractional crystallization (AFC), can significantly modify the magma's composition. The extent of crustal assimilation depends on various factors, including the temperature of the magma, the composition of the crust, and the duration of interaction. Assimilation of silica-rich crustal material can potentially shift the magma composition towards silica-saturation.

Geochemical Characteristics

Undersaturated alkaline rocks exhibit distinct geochemical signatures that reflect their petrogenetic history.

Major and Trace Element Geochemistry

These rocks are characterized by high concentrations of alkali metals (Na₂O + K₂O) and a range of incompatible trace elements, including large-ion lithophile elements (LILE; e.g., Rb, Sr, Ba) and high-field-strength elements (HFSE; e.g., Zr, Nb, Ta). The specific enrichment patterns of these elements can provide clues about the mantle source characteristics and the differentiation processes.

Table 1: Representative Major and Trace Element Compositions of Undersaturated Alkaline Rocks

| Oxide/Element | Nephelinite | Leucitite | Phonolite |

| Major Oxides (wt.%) | |||

| SiO₂ | 40.50 | 45.20 | 56.50 |

| TiO₂ | 2.80 | 1.50 | 0.60 |

| Al₂O₃ | 13.50 | 16.80 | 20.50 |

| FeO* | 12.50 | 8.50 | 3.50 |

| MnO | 0.20 | 0.15 | 0.18 |

| MgO | 9.50 | 6.20 | 0.80 |

| CaO | 12.00 | 9.80 | 1.50 |

| Na₂O | 4.50 | 3.50 | 8.50 |

| K₂O | 2.00 | 5.50 | 6.00 |

| P₂O₅ | 1.00 | 0.80 | 0.15 |

| Trace Elements (ppm) | |||

| Rb | 40 | 150 | 200 |

| Sr | 1500 | 2000 | 100 |

| Ba | 800 | 1500 | 500 |

| Zr | 300 | 400 | 1200 |

| Nb | 150 | 200 | 300 |

| La | 80 | 120 | 150 |

| Ce | 150 | 220 | 280 |

| Yb | 1.5 | 1.2 | 2.5 |

*Total iron as FeO

Isotopic Geochemistry

The isotopic compositions of elements such as strontium (Sr), neodymium (Nd), and lead (Pb) are powerful tracers of the origin and evolution of magmas. Undersaturated alkaline rocks often exhibit a wide range of isotopic signatures, reflecting the heterogeneity of their mantle sources and the influence of crustal contamination. For example, magmas derived from ancient, metasomatized lithospheric mantle will have more radiogenic Sr and less radiogenic Nd isotopic compositions compared to those from the asthenosphere.

Table 2: Representative Sr-Nd-Pb Isotopic Compositions of Undersaturated Alkaline Rocks

| Isotope Ratio | OIB-like Nephelinite | Lithospheric Mantle-derived Leucitite |

| ⁸⁷Sr/⁸⁶Sr | 0.7030 - 0.7045 | 0.7050 - 0.7080 |

| ¹⁴³Nd/¹⁴⁴Nd | 0.5128 - 0.5129 | 0.5124 - 0.5126 |

| ²⁰⁶Pb/²⁰⁴Pb | 19.0 - 20.5 | 17.5 - 18.5 |

| ²⁰⁷Pb/²⁰⁴Pb | 15.5 - 15.7 | 15.5 - 15.6 |

| ²⁰⁸Pb/²⁰⁴Pb | 38.5 - 40.0 | 38.0 - 39.0 |

Experimental Protocols

The geochemical analysis of undersaturated alkaline rocks involves several key analytical techniques. Detailed and standardized protocols are essential for obtaining high-quality, reproducible data.

X-Ray Fluorescence (XRF) Spectrometry for Major and Trace Element Analysis

Objective: To determine the concentrations of major oxides and a suite of trace elements.

Methodology:

-

Sample Preparation:

-

Rock samples are first cleaned to remove any weathered surfaces.

-

The cleaned samples are crushed into smaller chips using a jaw crusher.

-

The chips are then pulverized to a fine powder (< 200 mesh) using an agate or tungsten carbide mill to ensure homogeneity.

-

For major element analysis, a fused glass bead is prepared by mixing a precise amount of rock powder with a lithium borate flux (e.g., Li₂B₄O₇) and fusing it at high temperature (~1050 °C). This eliminates mineralogical effects.

-

For trace element analysis, a pressed powder pellet is made by mixing the rock powder with a binding agent and pressing it under high pressure.

-

-

Instrumentation:

-

A wavelength dispersive XRF (WDXRF) spectrometer is typically used.

-

The instrument is calibrated using certified international rock standards with a wide range of compositions.

-

-

Data Acquisition and Processing:

-

The prepared bead or pellet is irradiated with X-rays, causing the elements within the sample to emit fluorescent X-rays at characteristic wavelengths.

-

The intensity of the emitted X-rays is measured and converted to elemental concentrations using the calibration curves.

-

Matrix correction algorithms are applied to account for absorption and enhancement effects between elements.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis

Objective: To determine the concentrations of a wide range of trace elements, including rare earth elements (REE), at low detection limits.

Methodology:

-

Sample Preparation:

-

A precise amount of powdered rock sample is digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a closed Teflon vessel.

-

The digestion is typically performed on a hot plate or in a microwave digestion system to ensure complete dissolution.

-

The resulting solution is then diluted to a known volume with deionized water.

-

-

Instrumentation:

-

A quadrupole or high-resolution ICP-MS instrument is used.

-

The instrument is tuned for sensitivity and stability using a multi-element standard solution.

-

Internal standards (e.g., In, Re, Bi) are added to the sample solutions to correct for instrumental drift.

-

-

Data Acquisition and Processing:

-

The sample solution is introduced into an argon plasma, which ionizes the elements.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The ion intensities are measured and converted to concentrations using external calibration with certified rock standards.

-

Corrections for isobaric interferences (e.g., BaO on Eu) are applied.

-

Thermal Ionization Mass Spectrometry (TIMS) for Isotopic Analysis

Objective: To determine the precise isotopic ratios of Sr, Nd, and Pb.

Methodology:

-

Sample Preparation:

-

A powdered rock sample is digested using the same acid digestion procedure as for ICP-MS.

-

The elements of interest (Sr, Nd, Pb) are separated from the sample matrix and from each other using ion-exchange chromatography. This is a critical step to avoid isobaric interferences.

-

-

Instrumentation:

-

A multi-collector thermal ionization mass spectrometer (TIMS) is used.

-

-

Data Acquisition and Processing:

-

The purified element fraction is loaded onto a metal filament (e.g., Re, Ta).

-

The filament is heated in the mass spectrometer's source, causing the element to ionize.

-

The ion beams are accelerated and separated by a magnetic field according to their mass-to-charge ratio.

-

The intensities of the different isotope beams are measured simultaneously by multiple collectors.

-

The measured isotope ratios are corrected for mass fractionation using a normalization factor (e.g., ⁸⁶Sr/⁸⁸Sr for Sr isotopes).

-

The accuracy of the measurements is monitored by analyzing international isotopic standards.

-

Visualizations of Petrogenetic Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the petrogenesis of undersaturated alkaline rocks.

Caption: A workflow diagram illustrating the major stages in the petrogenesis of undersaturated alkaline rocks.

Caption: A simplified signaling pathway for the evolution of a primitive undersaturated magma to a more evolved phonolitic magma through fractional crystallization.

Caption: An experimental workflow diagram outlining the key steps in the geochemical analysis of undersaturated alkaline rocks.

Conclusion

The study of undersaturated alkaline rocks provides a unique window into the complex processes that govern the generation and evolution of magmas within the Earth. Their diverse mineralogy and geochemistry are a direct reflection of their origin from enriched mantle sources and their subsequent differentiation through fractional crystallization and crustal assimilation. The application of high-precision analytical techniques such as XRF, ICP-MS, and TIMS is fundamental to unraveling their petrogenetic history. This technical guide has provided an overview of the current understanding of the petrogenesis of these fascinating rocks, along with the methodologies essential for their investigation. Continued research in this field will undoubtedly lead to a deeper understanding of the dynamics of the Earth's mantle and the formation of its crust.

Formation and emplacement of nepheline syenite bodies

An In-depth Technical Guide on the Formation and Emplacement of Nepheline Syenite Bodies

Introduction

This compound is a holocrystalline, plutonic igneous rock characterized by its silica-undersaturated nature.[1] It is primarily composed of nepheline, a feldspathoid, and alkali feldspar (orthoclase and/or albite).[1][2] Unlike granite, with which it can share a similar appearance, this compound is defined by the absence of quartz.[2][3] The rock is typically pale, appearing in shades of grey or pink, though darker green varieties exist.[1] Its formation is linked to specific alkaline magmatic processes, and its emplacement occurs in a variety of tectonic settings, primarily intracontinental rifts, ocean islands, and post-orogenic zones.[2][4] This guide provides a detailed overview of the petrogenesis, geochemistry, and emplacement mechanisms of this compound bodies, intended for a scientific audience.

Mineralogical and Geochemical Characteristics

The defining feature of this compound is its mineral assemblage, which reflects its silica-deficient and alkali-rich chemical composition.[4][5]

Mineralogy

The essential minerals in this compound are alkali feldspar and nepheline. According to the IUGS classification, nepheline must constitute between 10% and 60% of the felsic minerals.[1] Mafic minerals are typically present in minor amounts, generally less than 5%, and include alkali-rich pyroxenes (e.g., aegirine-augite), amphiboles (e.g., hornblende), and biotite.[2][3] Accessory minerals can be diverse and may include magnetite, apatite, zircon, titanite, and rare-earth element (REE)-bearing phases.[2] Due to its silica-undersaturated nature, nepheline cannot coexist with quartz, as they would react to form alkali feldspar.[1]

Geochemistry

Geochemically, nepheline syenites are classified as alkaline rocks due to their high ratio of (Na₂O+K₂O)/SiO₂ and (Na₂O+K₂O)/Al₂O₃.[1] They are typically felsic, with low iron and magnesium content (around 3 wt%), but have an intermediate silica content (53-62 wt%), similar to andesite.[1] A key characteristic is the enrichment in large-ion lithophile elements (LILE) and a depletion in high-field-strength elements (HFSE).[6] They are also notably concentrated in light rare-earth elements, indicating that the parent magma has undergone a high degree of differentiation.[1]

Data Presentation: Compositional Data

The quantitative composition of this compound can vary between different intrusions. The tables below summarize typical mineralogical and chemical compositions.

Table 1: Typical Mineralogical Composition of this compound

| Mineral | Typical Modal Percentage (%) | Reference |

|---|---|---|

| Albite (Sodium Feldspar) | 48 - 54% | [3] |

| Microcline (Potassium Feldspar) | 18 - 23% | [3] |

| Nepheline | 20 - 30% | [3] |

| Mafic Minerals (Biotite, Hornblende, etc.) | < 5% |[3][7] |

Table 2: Average Whole-Rock Chemical Composition of this compound (wt%)

| Oxide | Percentage Weight (%) | Reference |

|---|---|---|

| SiO₂ | 54.99% | [2] |

| Al₂O₃ | 20.96% | [2] |

| Na₂O | 8.23% | [2] |

| K₂O | 5.58% | [2] |

| Fe₂O₃ | 2.25% | [2] |

| FeO | 2.05% | [2] |

| CaO | 2.31% | [2] |

| MgO | 0.77% | [2] |

| TiO₂ | 0.60% | [2] |

| MnO | 0.15% | [2] |

| P₂O₅ | 0.13% |[2] |

Petrogenesis: The Formation of this compound Magma

The origin of silica-undersaturated magmas that form nepheline syenites is a subject of extensive research. Several distinct mechanisms are proposed, often involving processes in both the mantle and the crust.

-

Low-Degree Partial Melting of the Mantle : Silica-undersaturated igneous rocks are commonly formed by low degrees of partial melting of the Earth's mantle, particularly in regions where carbon dioxide may be more prevalent than water.[1] Experimental studies have shown that phonolitic melts, the extrusive equivalent of nepheline syenites, can be produced directly by low-degree partial melting of an enriched lherzolite mantle source at relatively low pressures (1.0-1.5 GPa).[8]

-

Fractional Crystallization : Nepheline syenites can be derived from more mafic, silica-undersaturated, mantle-derived melts (like alkali basalt or basanite) through the process of crystal fractionation.[1][2] As the magma cools, early-formed crystals of olivine and pyroxene are removed, progressively enriching the remaining melt in alkalis and aluminum and depleting it in silica, leading to the eventual crystallization of nepheline and alkali feldspar.[9]

-

Crustal Assimilation and Magma Mixing : In some cases, the interaction of magma with crustal rocks can play a role. For example, the assimilation of carbonate rocks (limestone) by a subalkaline magma could potentially desilicate the melt, though experimental studies suggest this is an unlikely primary mechanism.[10] More commonly, the origin may involve the mixing of mantle-derived melts with melts derived from the crust.[4]

-

Melting of Lower Crustal Rocks : Another proposed mechanism involves the melting of lower crustal rocks, facilitated by an influx of volatiles and alkalis from the mantle.[4]

These pathways are not mutually exclusive and may operate in conjunction. The specific tectonic setting often influences the dominant petrogenetic process.

Tectonic Settings and Emplacement Mechanisms

This compound bodies are predominantly emplaced in specific anorogenic (non-mountain-building) tectonic settings.

-

Continental Rifts : This is one of the most common settings. The extensional tectonics associated with rifting facilitates the ascent of magma from the mantle with minimal crustal interaction.[4][11]

-

Intraplate/Hotspot Settings : Volcanism and plutonism over mantle plumes or hotspots away from plate boundaries can also generate alkaline magmas, leading to this compound intrusions.[2][4]

-

Post-Orogenic Settings : Following a continental collision, extensional collapse or changes in plate motions can create conditions favorable for the generation and emplacement of alkaline magmas.[4]

The emplacement of the magma into the crust can occur via several mechanisms. They often form as relatively small, shallow-level intrusive bodies, such as stocks, dikes, and ring complexes.[3][4] In some cases, emplacement is controlled by pre-existing structures in the crust. For instance, studies have documented the synkinematic emplacement of this compound bodies along major shear zones, where the magma intrudes during active faulting and thrusting.[12] The magma's rheology and the regional strain rate are critical factors controlling whether it develops internal magmatic fabrics or behaves as a rigid body during emplacement.[12]

Experimental Protocols

The study of nepheline syenites involves a range of petrological and geochemical techniques. The protocols are designed to determine the mineralogical, chemical, and isotopic composition of the rocks, providing insights into their origin and evolution.

Sample Preparation and Petrographic Analysis

-

Field Sampling : Representative samples are collected from outcrops, ensuring freshness and minimal weathering.

-

Thin Section Preparation : Rock samples are cut and ground to a thickness of 30 micrometers and mounted on glass slides.

-

Petrographic Microscopy : Thin sections are analyzed using a polarizing microscope to identify mineral assemblages, textures, and modal proportions. This helps in classifying the rock and understanding its crystallization history.

Geochemical Analysis

A common workflow for whole-rock geochemical analysis is as follows:

-

Sample Preparation : The fresh rock sample is cleaned to remove any altered surfaces. It is then crushed into smaller chips, and a representative fraction is pulverized into a fine powder (typically <200 mesh) using an agate mill to avoid contamination.

-

Major Element Analysis : Major oxide concentrations (SiO₂, Al₂O₃, etc.) are commonly determined by X-ray Fluorescence (XRF) spectrometry on fused glass beads.

-

Trace and Rare-Earth Element Analysis : These are typically determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after dissolving the rock powder using a mixture of strong acids (e.g., HF and HNO₃).

-

Spectrographic Analysis : Historically, and for specific elements, methods like flame photometry for alkali metals (Na, K) and arc/spark emission spectrography for other trace elements have been used. For example, a study on Norwegian this compound used a Perkin-Elmer flame photometer for Na and K and a Hilger large spectrograph for Li, Rb, and Cs.[7]

Experimental Petrology

-

Hydrothermal Experiments : To study alteration processes, experiments can be conducted by placing nepheline grains in contact with solutions of varying composition (e.g., deionized water, NaCl, or HCl solutions) under controlled high-temperature and high-pressure conditions in an autoclave.[13] The resulting alteration products are then analyzed to understand fluid-rock interaction.[13]

-

Partial Melting Experiments : To test petrogenetic models, experiments are performed using piston-cylinder or multi-anvil apparatuses. A synthetic or natural rock composition (e.g., peridotite) is subjected to high pressures and temperatures to simulate conditions in the mantle or crust. The composition of the resulting partial melt is then quenched to a glass and analyzed.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. geologybase.com [geologybase.com]

- 3. resources.nsw.gov.au [resources.nsw.gov.au]

- 4. academic.oup.com [academic.oup.com]

- 5. Synopsis IAS [synopsisias.com]

- 6. researchgate.net [researchgate.net]

- 7. njg.geologi.no [njg.geologi.no]

- 8. researchgate.net [researchgate.net]

- 9. ALEX STREKEISEN-Nephelinesyenite- [alexstrekeisen.it]

- 10. Phase equilibrium studies bearing on genetic links between alkaline and subalkaline magmas, with special reference to the limestone assimilation hypothesis [authors.library.caltech.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

Global distribution of nepheline syenite occurrences

An In-depth Technical Guide to the Global Distribution of Nepheline Syenite Occurrences

Introduction

This compound is a holocrystalline, plutonic igneous rock primarily composed of nepheline (a feldspathoid mineral) and alkali feldspar (orthoclase and albite).[1] It is characterized by its silica-undersaturated nature, meaning it contains no quartz.[1][2] Macroscopically, it often resembles granite but can range in color from pale grey or pink to dark green.[1] The rock's economic significance stems from its high alumina (Al₂O₃) and alkali (Na₂O and K₂O) content, making it a valuable raw material in the glass and ceramics industries, where it acts as a flux to lower the melting temperature and provides alumina to enhance the durability of the final product.[2][3] It is also used as a functional filler in paints, plastics, and coatings.[2][4]

Commercial viability of a this compound deposit depends on several factors, including the purity of the rock (low content of iron and other coloring minerals), its proximity to major markets, and its amenability to beneficiation processes like magnetic separation to remove mafic contaminants.[2][4] This guide provides a comprehensive overview of the major this compound occurrences worldwide, detailing their geological context, estimated reserves, and economic status.

Global Distribution and Major Deposits

This compound deposits are found globally, often associated with intracontinental rift systems, alkaline ring complexes, and carbonatites.[1][5] However, economically significant commercial production is concentrated in a few key countries.[2][6] The main producing nations include Canada, Norway, Russia, Turkey, and China.[2][6]

Data on Major this compound Deposits

The following table summarizes the key quantitative data for major this compound deposits across the globe.

| Region/Deposit Name | Country | Geological Setting/Complex | Estimated Reserves (Tonnes) | Key Characteristics & Notes |

| Khibiny & Lovozero Massifs | Russia | Kola Alkaline Province; Alkaline Intrusions | ~100 Billion[7] | World's largest potential deposit; by-product of apatite mining; used domestically for alumina production.[2][7] |

| Blue Mountain & Nephton | Canada | Precambrian Alkaline Intrusion | 240 Million[7] | Major global producer; deposit is ~9 km long.[2] Noted for high purity and low iron content (Fe₂O₃ <0.1%).[1][8] |

| Stjernøy Island | Norway | Caledonian-age Dykes and Stocks | ~400 Million[7] | Major commercial producer; deposit is believed to have formed through metasomatism of syenite.[2][3] |

| Various Deposits | Turkey | Not specified | > 1 Billion[7] | One of the main producing countries with significant reserves.[6][7] |

| Canaan Deposit | Brazil | Not specified | 120 Million[7] | A significant producer of this compound.[6][7] |

| Eastern Desert | Egypt | Alkaline Ring Complexes | 90 Million[7] | Occurrences are confined to circular igneous structures in the southern Eastern Desert.[7] |

| Magnet Cove, Arkansas | USA | Igneous Complex | Not specified | One of several US occurrences; US production is mostly for construction rather than flux applications.[1][9] |

| Ilímaussaq Complex | Greenland | Alkaline Intrusion | Not specified | Known for sodalite-syenites and a wide variety of rare minerals.[1][10] |

| Khammam District | India | Alkaline Belt | Not specified | Part of the Great Indian Proterozoic fold belt, associated with deformed alkaline rocks.[5][11] |

| Sichuan Province | China | Not specified | > 20 Million[3] | A major producing country with at least 22 known occurrences.[3][6] |

Geological Genesis and Classification

Nepheline syenites are formed from silica-undersaturated alkaline magmas, which are typically generated by low degrees of partial melting in the Earth's mantle, often in continental rift environments.[1] Their global distribution can be broadly categorized by geological setting.

Caption: Geological classification of major this compound occurrences.

Methodologies for Beneficiation

While detailed experimental protocols for the initial geological assessment and chemical analysis of specific deposits are proprietary or not widely published, the general beneficiation methods to prepare this compound for commercial use are well-established. The primary goal is to reduce the content of iron-bearing (mafic) minerals, which are undesirable impurities in glass and ceramic applications.

Key Beneficiation Protocols:

-

Crushing and Grinding: The raw ore is first crushed and ground to a specific mesh size, typically around 30 mesh (<0.6 mm), to liberate the individual mineral grains.[2]

-

Magnetic Separation: This is the most critical step for removing impurities. The ground material is passed through high-intensity magnetic separators, which extract mafic minerals like biotite, hornblende, and magnetite that have higher magnetic susceptibility than nepheline and feldspar.[2] The efficiency of this process is crucial for producing a low-iron product suitable for clear glass manufacturing.[8]

-

Flotation: In complex ores, such as the apatite-nepheline deposits of the Kola Peninsula in Russia, flotation is used.[2] In this process, chemical reagents are used to make one mineral (e.g., apatite) hydrophobic, allowing it to be carried off in a froth by air bubbles, while the other mineral (this compound) is left behind.[2] This method allows for the separation of two valuable products from the same ore.

The success of these protocols is essential for upgrading the raw ore to meet the stringent chemical specifications required by end-users, particularly the requirement for Fe₂O₃ content to be below 0.1% for many applications.[1][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. resources.nsw.gov.au [resources.nsw.gov.au]

- 3. mrt.tas.gov.au [mrt.tas.gov.au]

- 4. scholarlinkinstitute.org [scholarlinkinstitute.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. researchgate.net [researchgate.net]

- 7. journalssystem.com [journalssystem.com]

- 8. This compound | Innovative Mineral and Material Solutions [coviacorp.com]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. ALEX STREKEISEN-Nephelinesyenite- [alexstrekeisen.it]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of nepheline syenite

An In-depth Technical Guide to the Physical and Chemical Properties of Nepheline Syenite

Introduction

This compound is a holocrystalline, plutonic igneous rock characterized by its silica-undersaturated nature.[1] It is primarily composed of nepheline (a feldspathoid mineral) and alkali feldspar (typically orthoclase and albite).[1][2] Unlike granite, it contains no quartz; the presence of quartz is precluded as it would react with nepheline to form alkali feldspar.[1] The rock is typically pale in color, ranging from grey to pink, though darker green varieties exist.[1]

Industrially, this compound is a valuable raw material, particularly in the glass and ceramic industries, where it serves as an effective fluxing agent to lower melting temperatures and a source of alumina to improve product durability.[3][4][5] Its utility also extends to functional fillers in paints, coatings, and polymers.[4][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of key analytical workflows and property relationships, intended for researchers, scientists, and professionals in material science and development.

Chemical Properties and Composition

This compound is distinguished by its high alkali and alumina content relative to silica.[1][7] Geochemically, it is classified as an alkaline rock.[1] The chemical formula can be generally represented as K₂O·3Na₂O·4Al₂O₃·9SiO₂, although this is an idealized representation of a complex natural material.[8] The low iron and magnesium content (typically <3% total) makes it a felsic rock, but its silica content (53-62 wt%) is intermediate.[1] The absence of free crystalline silica is a key characteristic, particularly for industrial applications.[4][6]

Table 1: Typical Chemical Composition of this compound (wt%)

| Oxide Component | Representative Value[7] | Range / Alternative Value | Source(s) |

| SiO₂ | 54.99% | 53-62% | [1] |

| Al₂O₃ | 20.96% | >23% (Glass Grade) | [1] |

| Na₂O | 8.23% | >8% | [3] |

| K₂O | 5.58% | >5% | [3] |

| Fe₂O₃ | 2.25% | <0.1% (Glass Grade) | [1][8] |

| FeO | 2.05% | - | [7] |

| CaO | 2.31% | <5% (with MgO) | [3] |

| MgO | 0.77% | <5% (with CaO) | [3] |

| TiO₂ | 0.60% | - | [7] |

| MnO | 0.15% | - | [7] |

| P₂O₅ | 0.13% | - | [7] |

| Loss on Ignition | - | - |

Note: Composition varies significantly by deposit. Industrial grades are processed to enhance Al₂O₃ and alkali content while minimizing Fe₂O₃.[8]

Physical Properties

The physical characteristics of this compound make it suitable for a variety of industrial uses, from ceramics to functional fillers. Its hardness contributes to the durability of end products like coatings and plastics.[9]

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Color | Pale colored, grey, pink, sometimes dark green | [1] |

| Hardness (Mohs Scale) | 5.5 - 6 | [4][9][10] |

| Density / Specific Gravity | 2.6 g/cm³ / 2.6 | [10] |

| Luster | Greasy to dull | [10] |

| Streak | White | [10] |

| Fracture | Conchoidal to uneven | [10] |

| Melting Point | 1140–1170°C | [3] |

| Compressive Strength | 150.00 N/mm² | [10] |

| Refractive Index | 1.50 - 1.53 | [4] |

| Transparency | Translucent to Opaque | [10] |

Mineralogical Composition

This compound is defined by its essential mineral components. The primary minerals are alkali feldspar and nepheline.[7] Accessory minerals are also present in smaller quantities and can influence the rock's suitability for specific applications, with iron-bearing minerals like magnetite and biotite being particularly important to remove for high-purity grades.[3][8]

-

Essential Minerals:

-

Accessory Minerals:

Experimental Protocols

Characterization of this compound involves a combination of chemical, mineralogical, and physical testing to determine its composition and suitability for various applications.

Chemical Composition Analysis (Major Oxides)

This protocol is based on standard methods for silicate rock analysis, such as those outlined in ASTM C146 for materials with similar compositions.[3][8]

Objective: To quantify the weight percent of major oxides (SiO₂, Al₂O₃, Na₂O, K₂O, Fe₂O₃, etc.).

Methodology:

-

Sample Preparation:

-

Crush a representative rock sample to coarse fragments using a jaw crusher.

-

Reduce the sample size using a riffle splitter to obtain approximately 20g.

-

Grind the subsample to a fine powder (<100 mesh, <150 µm) using a tungsten carbide or agate mill to ensure homogeneity.[3]

-

Dry the powder in an oven at 110°C for 2 hours to remove adsorbed water.

-

-

Fusion and Digestion (for XRF or ICP-OES):

-

Lithium Borate Fusion (for XRF): Mix a precise mass (e.g., 0.5 g) of the dried sample powder with a precise mass (e.g., 5.0 g) of a flux, typically a mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (LiBO₂).

-

Heat the mixture in a platinum crucible at ~1000-1100°C until a homogenous molten glass bead is formed. This eliminates mineralogical matrix effects.

-

Acid Digestion (for ICP-OES/AAS): For some elements, a multi-acid digestion may be used. Weigh a precise mass of the sample into a Teflon beaker. Add a mixture of hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids. Heat until the sample is completely dissolved. Safety Note: HF is extremely hazardous and requires specialized handling procedures.

-

-

Elemental Analysis:

-

X-Ray Fluorescence (XRF): Analyze the prepared glass bead using a wavelength-dispersive or energy-dispersive XRF spectrometer. The instrument measures the intensity of characteristic X-rays emitted by each element, which is proportional to its concentration. Calibrate using certified geological reference materials.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Analyze the digested sample solution. The solution is nebulized into a high-temperature argon plasma, causing atoms to emit light at characteristic wavelengths. The intensity of the light is measured to determine elemental concentration.

-

Flame Photometry (for Na₂O, K₂O): As a classic alternative, flame photometry can be used specifically for alkali metals, as recommended in standards like ASTM C146.[2][12]

-

Mineralogical Phase Analysis

Objective: To identify the crystalline minerals present and quantify their relative abundance.

Methodology: X-Ray Powder Diffraction (XRD)

-

Sample Preparation:

-

Grind the this compound sample to a very fine powder (approximately <10 µm) to ensure random crystal orientation and reduce particle size effects.[5] A micronizing mill is often used.

-

Carefully pack the powder into a sample holder, ensuring a flat, smooth surface to prevent errors in peak position and intensity.[5]

-

-

Data Acquisition:

-

Place the sample holder into a powder diffractometer.

-

The instrument directs a monochromatic X-ray beam (commonly Cu Kα radiation) onto the sample.

-

The sample and detector are rotated, typically scanning a 2θ range from ~5° to 70°.[13] The detector records the intensity of diffracted X-rays at each 2θ angle.[13]

-

-

Data Analysis:

-

Phase Identification: The resulting diffractogram (a plot of intensity vs. 2θ) shows a series of peaks. The position of each peak (d-spacing, calculated using Bragg's Law: nλ = 2d sinθ) is characteristic of a specific mineral.[13] Match the experimental pattern against a reference database (e.g., ICDD Powder Diffraction File) to identify the constituent minerals (nepheline, albite, microcline, etc.).[14]

-

Quantitative Analysis (Rietveld Refinement): Use specialized software to perform a Rietveld refinement. This method fits a calculated diffraction pattern to the entire experimental pattern, allowing for the quantification of the weight percentage of each identified mineral phase.

-

Petrographic Analysis

Objective: To observe mineral relationships, texture, and grain size.

Methodology: Polarized Light Microscopy (PLM)

-

Sample Preparation (Thin Section):

-

Cut a small slab from the rock sample.

-

Grind one face until it is perfectly flat and polished.

-

Mount the polished face to a glass microscope slide using epoxy.

-

Cut off the excess rock and grind the sample down to a standard thickness of 30 µm. At this thickness, most minerals become transparent.[15]

-

Polish the final surface and add a cover slip.

-

-

Microscopic Examination:

-

Use a petrographic (polarizing) microscope, which is equipped with a polarizer below the stage and a removable analyzer above it.[16][17]

-

Plane-Polarized Light (PPL): With the analyzer removed, observe mineral properties such as color, pleochroism (color change on rotation), and relief (how much a mineral stands out).

-

Cross-Polarized Light (XPL): With the analyzer inserted, observe interference colors, which are characteristic for different minerals and depend on their birefringence and orientation. Also, determine extinction angles and twinning (e.g., in feldspars).

-

Identify minerals based on this combination of unique optical properties. Observe the texture—the size, shape, and arrangement of mineral grains—to understand the rock's cooling history.[18]

-

Visualizations

Caption: Experimental workflow for the characterization of this compound.

Caption: Composition, properties, and applications of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. infinitalab.com [infinitalab.com]

- 4. icaarconcrete.org [icaarconcrete.org]

- 5. automatedmineralogy.com.au [automatedmineralogy.com.au]

- 6. Physical properties of rocks | Research Starters | EBSCO Research [ebsco.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. store.astm.org [store.astm.org]

- 9. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 10. kgs.ku.edu [kgs.ku.edu]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 14. worldagroforestry.org [worldagroforestry.org]

- 15. 5 Optical Mineralogy – Mineralogy [opengeology.org]

- 16. Petrographic microscopes | Research Starters | EBSCO Research [ebsco.com]

- 17. azomining.com [azomining.com]

- 18. geokniga.org [geokniga.org]

Nepheline syenite structural formula and crystallography

An In-depth Technical Guide on the Structural Formula and Crystallography of Nepheline Syenite

Introduction

This compound is a holocrystalline, intrusive igneous rock predominantly composed of the minerals nepheline and alkali feldspar.[1] It is classified as a felsic, alkaline rock, characterized by a silica-undersaturated composition, meaning it is devoid of quartz.[1][2] The unique chemical and physical properties of this compound, largely dictated by its primary mineral constituent, nepheline, make it a valuable raw material in the manufacturing of glass, ceramics, and other industrial products.[3][4] This technical guide provides a comprehensive overview of the structural formula, chemical composition, and crystallographic properties of nepheline, the defining mineral of this compound. It also details the experimental protocols used for its characterization.

Chemical Composition and Structural Formula

This compound is a rock and therefore does not have a fixed chemical formula. Its bulk composition is variable but is generally rich in alkalies (Na₂O and K₂O) and alumina (Al₂O₃), with silica (SiO₂) content typically ranging from 53% to 62% by weight.[1]

The defining mineral, nepheline , is a feldspathoid with an ideal structural formula of (Na,K)AlSiO₄ .[3] More specifically, the accepted formula reflecting the typical 3:1 sodium-to-potassium atomic ratio is Na₃K(Al₄Si₄O₁₆) .[5][6][7] The structure is a tectosilicate, or framework silicate, derived from the high-temperature silica polymorph, tridymite.[3][6][7] In this framework, aluminum atoms substitute for half of the silicon atoms.[3][7] This substitution of Al³⁺ for Si⁴⁺ creates a charge imbalance that is neutralized by the incorporation of alkali cations (Na⁺ and K⁺) into interstitial voids within the crystal lattice.[6][7][8]

The table below summarizes the ideal elemental composition of nepheline based on the formula Na₃K(Al₄Si₄O₁₆).

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Weight Percent (%) |

| Sodium | Na | 22.990 | 3 | 68.970 | 11.803 |

| Potassium | K | 39.098 | 1 | 39.098 | 6.691 |

| Aluminum | Al | 26.982 | 4 | 107.928 | 18.470 |

| Silicon | Si | 28.085 | 4 | 112.340 | 19.226 |

| Oxygen | O | 15.999 | 16 | 255.984 | 43.810 |

| Total | 584.320 | 100.00 | |||

| Data sourced from Mindat.[5] |

Crystallography of Nepheline

Nepheline crystallizes in the hexagonal system and is characterized by a framework of interconnected six-membered rings of silica and alumina tetrahedra.[3] This arrangement results in two types of interstitial sites: larger, nearly hexagonal sites typically occupied by potassium ions, and smaller, irregular sites occupied by sodium ions.[3][6]

The key crystallographic parameters for nepheline are summarized in the table below.

| Parameter | Value | Source(s) |

| Crystal System | Hexagonal | [3][5][9] |

| Crystal Class (H-M) | Pyramidal (6) | [3][5] |

| Space Group | P6₃ | [3][5][6][8] |

| Unit Cell Dimensions | a = 9.993 - 10.01 Å, c = 8.374 - 8.405 Å | [5][6][9][10] |

| Unit Cell Volume (V) | 724.19 - 729.35 ų | [5][6][9][10] |

| Formula Units (Z) | 8 (for Na₃KAl₄Si₄O₁₆) | [5][9] |

Note: The range in unit cell dimensions reflects minor compositional variations and ordering in natural nepheline samples.

Logical Framework for this compound Formation

The formation of this compound is fundamentally linked to the silica content of the parent magma. The diagram below illustrates the divergent crystallization paths of silica-undersaturated versus silica-saturated magmas.

Caption: Logical diagram of magma differentiation based on silica saturation.

Experimental Protocols for Characterization

The determination of the chemical and crystallographic properties of nepheline and its host rock, this compound, relies on several key analytical techniques.

X-Ray Diffraction (XRD)

X-ray diffraction is the primary method used to determine the crystal structure, space group, and precise unit cell parameters of crystalline materials like nepheline.

-

Principle: A collimated beam of X-rays is directed at a sample. The X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern of constructive interference peaks at specific angles (2θ). The positions and intensities of these peaks are a fingerprint of the crystal structure.

-

Methodology (Single-Crystal XRD):

-

A small, high-quality single crystal of nepheline (typically < 0.5 mm) is isolated from the host rock.

-

The crystal is mounted on a goniometer and centered in the X-ray beam of a diffractometer.

-

The crystal is rotated while being irradiated, and a detector collects the diffraction data over a wide range of angles.

-

The resulting data are processed to determine the unit cell dimensions and space group symmetry.[6]

-

Advanced refinement techniques, such as Rietveld refinement, are then used to solve the crystal structure, yielding the precise atomic positions of Na, K, Al, Si, and O within the unit cell.[8][10]

-

-

Methodology (Powder XRD):

-

A sample of this compound is crushed and milled to a fine, homogeneous powder.[11]

-

The powder is packed into a sample holder and analyzed in a powder diffractometer.

-

The resulting diffractogram shows peaks corresponding to all crystalline phases present in the rock (e.g., nepheline, microcline, albite).[12][13]

-

The mineral phases are identified by comparing the peak positions to a standard database, such as the ICDD PDF (International Centre for Diffraction Data, Powder Diffraction File).[12]

-

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the precise elemental composition of microscopic areas of a sample.

-

Principle: A focused beam of high-energy electrons is directed at a specific point on a polished sample surface. This causes the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS), allowing for the identification and quantification of the elements present.

-

Methodology:

-

A thin, polished section of this compound is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

-

The sample is placed in the EPMA chamber under high vacuum.

-

The electron beam is targeted onto individual nepheline grains, often at multiple points to check for compositional zoning.[14]

-

The emitted X-ray intensities for elements (Na, K, Al, Si, Ca, Fe, etc.) are measured and compared against those from well-characterized standard materials of known composition.

-

Matrix corrections (ZAF or similar) are applied to the raw data to account for atomic number (Z), absorption (A), and fluorescence (F) effects, yielding accurate quantitative elemental concentrations.[6][15]

-

General Experimental Workflow

The comprehensive characterization of this compound follows a structured workflow, integrating petrographic analysis with the detailed crystallographic and chemical analyses described above.

Caption: Standard experimental workflow for this compound characterization.

Physical and Optical Properties of Nepheline

In addition to its crystallographic and chemical nature, nepheline exhibits distinct physical and optical properties that aid in its identification.

| Property | Description / Value | Source(s) |

| Mohs Hardness | 5.5 - 6 | [3] |

| Specific Gravity | 2.55 - 2.65 | [3] |

| Luster | Vitreous to greasy | [3] |

| Color | White, gray, yellowish, reddish | [3] |

| Streak | White | [3] |

| Cleavage | Poor on | [3] |

| Fracture | Subconchoidal | [3] |

| Optical Class | Uniaxial (-) | [3] |

| Refractive Indices | nω = 1.529–1.546, nε = 1.526–1.542 | [3] |

| Birefringence | δ = 0.003–0.004 (very low) | [3] |

| Distinguishing Feature | Decomposes in HCl, leaving gelatinous silica. | [3] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [geology.arkansas.gov]

- 3. Nepheline - Wikipedia [en.wikipedia.org]

- 4. This compound | Mineral Composition, Igneous Rock | Britannica [britannica.com]

- 5. mindat.org [mindat.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. Nepheline Mineral Data [webmineral.com]

- 10. [PDF] NEPHELINE: STRUCTURE OF THREE SAMPLES FROM THE BANCROFT AREA, ONTARIO, OBTAINED USING SYNCHROTRON HIGH-RESOLUTION POWDER X-RAY DIFFRACTION | Semantic Scholar [semanticscholar.org]

- 11. This compound — Clay Matters [claymatters.com.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phase Equilibria in the Nepheline-Albite-Sanidine System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase equilibria within the nepheline-albite-sanidine ternary system, a cornerstone of igneous petrology. Often referred to as "Petrogeny's Residua System," the relationships between these feldspathoid and feldspar minerals at varying temperatures and pressures are fundamental to understanding the evolution of alkaline magmas. This document synthesizes key experimental data, outlines the methodologies used to obtain this data, and presents visual representations of the system's behavior.

Quantitative Data Presentation

The following tables summarize the critical quantitative data for the nepheline-albite-sanidine system under both anhydrous (dry) and hydrous (water-saturated) conditions. The data is primarily derived from the seminal works of Schairer and Bowen, and Hamilton and MacKenzie.

Table 1: Phase Equilibria at 1 atmosphere (Anhydrous)

| Composition (Weight %) | Temperature (°C) | Crystalline Phases in Equilibrium with Liquid |

| Ne₅₀Ab₅₀ | 1068 | Nepheline + Albite |

| Ab₅₂Or₄₈ | 1063 | Albite + Sanidine |

| Ne₄₅Ab₂₅Or₃₀ | 1020 ± 20 | Nepheline + Albite + Sanidine (Eutectic) |

Data is estimated from published phase diagrams from the work of Schairer & Yoder (1960) and others.[1]

Table 2: Phase Equilibria at 1 kbar (1000 kg/cm ²) Water Vapor Pressure (Hydrous)

| Composition (Weight %) | Temperature (°C) | Crystalline Phases in Equilibrium with Liquid + Vapor |

| Ne₅₅Ab₄₅ | 775 | Nepheline + Albite |

| Ab₃₅Or₆₅ | 720 | Albite + Sanidine |

| Ne₅₀Ks₁₉Qz₃₁ (in Ne-Ks-Qz system) | 750 ± 7 | Nepheline + Alkali Feldspar (Ternary Minimum) |

Data is derived from the work of Hamilton and MacKenzie (1965), which incorporates data from Fudali (1963).[2][3] Note: The ternary minimum in the hydrous system is not a true eutectic but a low-temperature point on the cotectic boundary. The composition is often expressed in terms of the nepheline-kalsilite-silica system for broader petrological contexts.

Experimental Protocols

The data presented above were obtained through meticulous experimental procedures designed to simulate magmatic conditions. The primary methods employed were the quenching technique for anhydrous experiments and hydrothermal techniques for water-saturated experiments.

Anhydrous Quenching Experiments (Schairer & Bowen)

This method involves heating a sample of known composition to a specific temperature, holding it to achieve equilibrium, and then rapidly cooling ("quenching") it to preserve the high-temperature phase assemblage.

-

Starting Material Preparation: Homogeneous glasses of desired compositions within the nepheline-albite-sanidine system were prepared by repeated fusion of pure chemical oxides or carbonates in a platinum crucible.

-

Encapsulation: Small amounts of the powdered glass were placed in sealed, noble metal (typically platinum) envelopes to prevent compositional changes due to volatilization at high temperatures.

-

Equilibration: The encapsulated samples were suspended in a furnace with a precisely controlled temperature. The duration of the experiment was sufficient to ensure that the crystalline and liquid phases reached equilibrium.

-

Quenching: The sample was rapidly dropped from the hot zone of the furnace into a quenching medium, such as mercury or water, to cool it almost instantaneously. This process solidifies the liquid phase into a glass without further crystallization.[4]

-

Phase Identification: The quenched products were then analyzed using petrographic microscopy and X-ray diffraction to identify the crystalline phases that were in equilibrium with the silicate melt (now glass) at the experimental temperature.

Hydrothermal Quenching Experiments (Hamilton & MacKenzie)

For hydrous systems, the experiments were conducted under elevated water pressure to simulate the presence of volatiles in magmas.

-

Starting Material Preparation: Starting materials were often prepared as gels of the desired oxide composition, which ensures homogeneity.[2]

-

Encapsulation: A small amount of the starting gel and a measured quantity of water were sealed in a noble metal (e.g., gold or platinum) capsule. The capsule was weighed before and after sealing to ensure no water was lost.

-

Hydrothermal Apparatus: The sealed capsule was placed in a "cold-seal" pressure vessel.[2] This apparatus allows for the simultaneous application of high temperature (from an external furnace) and high pressure (transmitted through a fluid medium, usually water or argon, surrounding the capsule).

-

Equilibration: The pressure vessel was brought to the desired temperature and pressure and held for a duration sufficient to attain equilibrium between the silicate melt, crystalline phases, and a separate water-rich vapor phase.

-

Quenching: At the end of the experiment, the pressure vessel was rapidly cooled with compressed air and/or water, quenching the charge inside the capsule.[5]

-

Phase Analysis: The quenched products, consisting of crystals, silicate glass, and condensed water vapor, were then analyzed using the same techniques as in the anhydrous experiments to determine the phase assemblage.

Visualizations of Phase Relationships and Workflows

The following diagrams illustrate the key phase relationships and a generalized experimental workflow for determining phase equilibria.

References

Trace element and isotopic signatures of nepheline syenites

An In-depth Technical Guide to the Trace Element and Isotopic Signatures of Nepheline Syenites

Introduction

Nepheline syenites are silica-undersaturated, alkaline intrusive igneous rocks primarily composed of nepheline and alkali feldspar. They represent significant products of alkaline magmatism, often associated with continental rift zones, post-collisional tectonic settings, and intraplate magmatic provinces.[1][2] The geochemical signatures of these rocks, specifically their trace element and isotopic compositions, provide a robust framework for understanding their petrogenesis, deciphering the characteristics of their mantle source regions, and constraining the magmatic processes that lead to their formation and evolution, such as partial melting, fractional crystallization, and crustal assimilation.[3][4]

This technical guide offers a comprehensive overview of the key trace element and isotopic characteristics of nepheline syenites. It details the analytical methodologies used to obtain this data, presents quantitative data in a structured format, and uses visualizations to illustrate fundamental concepts and workflows for researchers and scientists in the fields of geochemistry and petrology.

Trace Element Signatures

The trace element composition of nepheline syenites is a powerful tool for petrogenetic modeling. These rocks are typically enriched in incompatible elements, which are preferentially partitioned into the melt phase during magma genesis and evolution.

General Characteristics

Nepheline syenites are characterized by high abundances of Large Ion Lithophile Elements (LILEs), such as Rb, Ba, and Sr, and High Field Strength Elements (HFSEs), including Zr, Nb, Hf, and Ta.[2][5] They also show significant enrichment in Light Rare Earth Elements (LREEs) relative to Heavy Rare Earth Elements (HREEs), resulting in steeply fractionated REE patterns.[2][6]

The chondrite-normalized REE patterns for nepheline syenites typically show a steep slope from LREEs to HREEs, with (La/Yb)N ratios often ranging from approximately 10 to over 50.[6] A significant negative Europium (Eu) anomaly is often absent, though some highly fractionated varieties may exhibit one, indicating feldspar fractionation.[7] Conversely, positive Eu anomalies can occur in related rocks like larvikites, suggesting the accumulation of plagioclase.[7] Primitive mantle-normalized spider diagrams frequently display negative anomalies for elements like U, Th, Ti, and Pb, and positive anomalies for Sr and Ba.[2]

Quantitative Data Summary

The absolute concentrations of trace elements in nepheline syenites can vary significantly depending on the specific geological setting, the degree of fractionation, and the extent of metasomatism or alteration. The table below summarizes representative trace element concentrations from various nepheline syenite complexes.

| Location / Complex | Zr (ppm) | Nb (ppm) | Y (ppm) | La (ppm) | Ce (ppm) | ΣREE (ppm) | Reference |

| Poços de Caldas, Brazil | 383 - 4450 | 127 - 1000 | 8 - 125 | 76 - 1080 | 81 - 1450 | - | [8] |

| Saima, China | - | - | - | - | - | 143 - 1175 | [6] |

| Ukrainian Shield | ~3050 | ~532 | ~243 | ~240 | ~390 | - | [3] |

| Stjernøy, Norway | Low | Low | Low | Low | Low | - | [9] |

| Bang Phuc, Vietnam | - | - | - | - | - | - | [4][10] |

| Jabal Dumbeir, Sudan | - | - | High | High | High | High | [11] |

Isotopic Signatures